diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups . For example, the amide group might undergo hydrolysis, and the sulfamoyl group might participate in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental studies . Again, without specific data for this compound, I can’t provide a detailed analysis.Scientific Research Applications
Antitumor Activity
The quinazoline scaffold, to which this compound belongs, has been associated with antitumor properties . Specifically, this derivative has shown remarkable inhibitory activity against the MKN45 cell line. Notably, two of its compounds exhibit inhibitory activity even higher than that of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a positive control. Further studies could explore its mechanism of action and potential as an anticancer agent.
Other Applications
Beyond the mentioned fields, this compound’s unique structure may hold surprises. Exploring its interactions with specific enzymes, receptors, or cellular pathways could reveal additional applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied as a potential pharmaceutical . Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in materials science or other fields.
properties
IUPAC Name |
diethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7S2/c1-5-14-29(15-6-2)38(33,34)19-11-9-18(10-12-19)23(30)27-24-22(25(31)35-7-3)20-13-16-28(17-21(20)37-24)26(32)36-8-4/h5-6,9-12H,1-2,7-8,13-17H2,3-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQJCFUDHGDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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